10-[4-(benzyloxy)phenyl]-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
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Overview
Description
10-[4-(benzyloxy)phenyl]-5,6,14,14-tetramethyl-2,9-diazatricyclo[9400^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one is a complex organic compound characterized by its unique tricyclic structure
Mechanism of Action
Biochemical Pathways
The compound has been evaluated for anti-proliferative activity against human cancer cell lines . It exhibited potent tumor growth inhibition in all cell lines with IC 50 values in the range of 0.71–7.29 μM . This suggests that the compound may affect pathways involved in cell proliferation and survival.
Result of Action
The compound has demonstrated potent anti-proliferative activity against human cancer cell lines . This suggests that the compound may induce cell cycle arrest or apoptosis, leading to the inhibition of tumor growth.
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for anti-proliferative activity against human cancer cell lines
Cellular Effects
In terms of cellular effects, 11-(4-(Benzyloxy)phenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo(b,e)[1,4]diazepin-1-one has shown potent tumor growth inhibition in all cell lines tested, with IC 50 values in the range of 0.71–7.29 μM . It influences cell function by causing a blockage in the G2/M phase of the cell cycle . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is currently under study.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-[4-(benzyloxy)phenyl]-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This step involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate to form 4-(benzyloxy)benzaldehyde.
Cyclization and functionalization: The intermediate is then subjected to cyclization reactions using appropriate reagents and catalysts to form the tricyclic core structure. This step may involve the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the phenyl group.
Final modifications:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
10-[4-(benzyloxy)phenyl]-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using N-bromosuccinimide in the presence of light.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
10-[4-(benzyloxy)phenyl]-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.
Material Science: Its unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-nitrophenyl)-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
- 10-(4-methoxyphenyl)-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one
Uniqueness
The uniqueness of 10-[4-(benzyloxy)phenyl]-5,6,14,14-tetramethyl-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one lies in its specific substitution pattern and the presence of the benzyloxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications.
Properties
IUPAC Name |
2,3,9,9-tetramethyl-6-(4-phenylmethoxyphenyl)-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H32N2O2/c1-19-14-24-25(15-20(19)2)32-29(28-26(31-24)16-30(3,4)17-27(28)33)22-10-12-23(13-11-22)34-18-21-8-6-5-7-9-21/h5-15,29,31-32H,16-18H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMPCZJWTQXFEK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)NC3=C(C(N2)C4=CC=C(C=C4)OCC5=CC=CC=C5)C(=O)CC(C3)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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